![molecular formula C15H14ClNO4S B2682262 2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 406927-75-1](/img/structure/B2682262.png)
2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid
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Overview
Description
“2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 406927-75-1 . It has a molecular weight of 339.8 and its IUPAC name is 2-chloro-5-[(ethylanilino)sulfonyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid” is 1S/C15H14ClNO4S/c1-2-17(11-6-4-3-5-7-11)22(20,21)12-8-9-14(16)13(10-12)15(18)19/h3-10H,2H2,1H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.79 . It is predicted to have a melting point of 207.21° C and a boiling point of 514.0° C at 760 mmHg . The density is predicted to be 1.4 g/cm^3 and the refractive index is n20D 1.63 . The pK_a value is predicted to be 2.33 .Scientific Research Applications
Benzylic Position Reactions
The benzylic position (adjacent to the benzene ring) is chemically reactive. Researchers explore reactions involving this site, such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to functionalized derivatives of the compound .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-2-17(11-6-4-3-5-7-11)22(20,21)12-8-9-14(16)13(10-12)15(18)19/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIGVEBGWOEVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid |
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